molecular formula C13H9N3O4 B302828 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile

Cat. No. B302828
M. Wt: 271.23 g/mol
InChI Key: NJOLBRLAZKILHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile, also known as TDA, is a chemical compound with potential applications in scientific research. TDA is a member of the family of diazirine-containing compounds, which are known for their ability to crosslink and label biomolecules.

Mechanism of Action

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile works by incorporating a diazirine moiety into biomolecules, which can then be crosslinked or labeled upon exposure to UV light. The diazirine moiety is highly reactive and forms covalent bonds with nearby biomolecules upon exposure to UV light. This allows for the identification of protein-protein interactions, protein-ligand interactions, and the visualization of specific biomolecules in vivo.
Biochemical and Physiological Effects
2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile has minimal biochemical and physiological effects on living organisms. 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile is relatively non-toxic and does not appear to have any significant effects on cellular function or viability. However, care should be taken when using 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile in experiments, as exposure to UV light can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile has several advantages for lab experiments, including its ability to crosslink and label biomolecules, its high reactivity, and its relative ease of synthesis. However, 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile also has some limitations, including its sensitivity to UV light, which can limit its use in certain experiments. Additionally, 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile may not be suitable for experiments that require high levels of labeling or crosslinking, as the diazirine moiety can be cleaved by excess UV exposure.

Future Directions

There are several future directions for the use of 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile in scientific research. One area of interest is the development of new 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile derivatives with improved properties, such as increased reactivity or specificity for certain biomolecules. Additionally, 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile could be used in combination with other labeling or crosslinking agents to create more complex experimental systems. Finally, 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile could be used in conjunction with new imaging technologies to visualize specific biomolecules in vivo with greater resolution and accuracy.

Synthesis Methods

The synthesis of 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile involves the reaction of 4-hydroxybenzyl alcohol with cyanogen bromide, followed by reaction with triphosgene and ammonia. The resulting product is then treated with acetic anhydride to yield 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile. The synthesis of 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile is a multistep process that requires careful attention to detail and purification steps to ensure the purity of the final product.

Scientific Research Applications

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile has several scientific research applications, including protein crosslinking, photoaffinity labeling, and in vivo imaging. 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile can be used to crosslink proteins and other biomolecules, allowing for the identification of protein-protein interactions and the determination of protein structure. 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile can also be used as a photoaffinity label, which allows for the identification of protein-ligand interactions. In vivo imaging using 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile has also been explored, where 2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile is used to label and visualize specific biomolecules in living organisms.

properties

Product Name

2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C13H9N3O4/c14-5-6-20-9-3-1-8(2-4-9)7-10-11(17)15-13(19)16-12(10)18/h1-4,7H,6H2,(H2,15,16,17,18,19)

InChI Key

NJOLBRLAZKILHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OCC#N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OCC#N

Origin of Product

United States

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